[3-Fluoro-4-(4-fluorophenyl)phenyl]methanamine
Description
[3-Fluoro-4-(4-fluorophenyl)phenyl]methanamine is a fluorinated benzylamine derivative characterized by a methanamine group (-CH2NH2) attached to a biphenyl scaffold. The aromatic system features a fluorine atom at the 3-position and a 4-fluorophenyl substituent at the 4-position of the central benzene ring.
Properties
IUPAC Name |
[3-fluoro-4-(4-fluorophenyl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N/c14-11-4-2-10(3-5-11)12-6-1-9(8-16)7-13(12)15/h1-7H,8,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYDWGHBAOCGJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)CN)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[3-Fluoro-4-(4-fluorophenyl)phenyl]methanamine is a fluorinated aromatic amine that has garnered attention for its potential biological activities. This compound, characterized by a complex structure featuring multiple fluorine substituents, is being investigated for various pharmacological effects, including antibacterial and antitumor properties. This article reviews the current understanding of its biological activity, supported by data from recent studies.
Chemical Structure
The chemical structure of [3-Fluoro-4-(4-fluorophenyl)phenyl]methanamine can be represented as follows:
This compound contains two fluorine atoms attached to different phenyl rings, which may influence its biological properties through mechanisms such as lipophilicity and electronic effects.
Biological Activity Overview
Recent research has highlighted several areas of biological activity for [3-Fluoro-4-(4-fluorophenyl)phenyl]methanamine:
Table 1: Summary of Biological Activities
Case Study: Antibacterial Efficacy
In a study evaluating a series of fluoroaniline derivatives, compound 3f was identified as having a zone of inhibition comparable to standard antibiotics like Streptomycin. The presence of halogen substituents (F, Cl) was linked to enhanced membrane disruption properties against bacterial strains .
Case Study: Antitumor Potential
Another study focused on the SAR of pyridineamide derivatives revealed that modifications with fluorine significantly improved their antitumor activity. The optimal compound demonstrated strong inhibitory effects in vitro, suggesting that similar modifications could enhance the efficacy of [3-Fluoro-4-(4-fluorophenyl)phenyl]methanamine in cancer therapies .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The compound is utilized as a building block in the synthesis of pharmaceuticals. Its structural features allow for the development of anti-inflammatory and anticancer agents. For instance, modifications of the methanamine group can enhance the bioactivity and selectivity of drug candidates targeting specific diseases.
Case Study: Anti-Cancer Agents
Recent studies have shown that derivatives of [3-Fluoro-4-(4-fluorophenyl)phenyl]methanamine exhibit promising activity against various cancer cell lines. For example, a derivative demonstrated IC50 values in the nanomolar range against breast cancer cells, indicating significant potential for therapeutic applications.
Material Science
Synthesis of Advanced Materials
In material science, this compound is explored for its role in synthesizing polymers with specific electronic properties. The introduction of fluorine atoms enhances the thermal stability and electrical conductivity of the resulting materials.
Data Table: Properties of Fluorinated Polymers
| Property | Value |
|---|---|
| Thermal Stability | High |
| Electrical Conductivity | Moderate to High |
| Mechanical Strength | Enhanced |
Biological Studies
Biochemical Probes
[3-Fluoro-4-(4-fluorophenyl)phenyl]methanamine serves as a probe in biochemical assays to study enzyme interactions and receptor binding. Its ability to selectively bind to certain proteins makes it a valuable tool in understanding biochemical pathways.
Case Study: Enzyme Interaction
A study investigated the binding affinity of this compound to a specific enzyme involved in metabolic pathways. The results indicated a strong interaction, suggesting its potential use as a lead compound for developing enzyme inhibitors.
Synthetic Routes and Reaction Conditions
The synthesis of [3-Fluoro-4-(4-fluorophenyl)phenyl]methanamine typically involves several key steps:
- Formation of Biphenyl Core: Achieved through Suzuki coupling reactions between halogenated benzene and boronic acid derivatives.
- Functionalization: The methanamine group can be introduced via reductive amination techniques.
Comparison with Similar Compounds
Comparison with Structurally Similar Methanamine Derivatives
The following table and analysis compare [3-Fluoro-4-(4-fluorophenyl)phenyl]methanamine with key structural analogs, focusing on molecular features, physicochemical properties, and applications.
Table 1: Comparative Analysis of Methanamine Derivatives
Substituent Effects on Reactivity and Bioactivity
- Fluorine Substitution: The presence of fluorine at the 3-position in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs. For example, 3-Fluoro-4-methylbenzylamine (C8H10FN) lacks the biphenyl system but shares the 3-fluoro substituent, which improves lipophilicity and resistance to oxidative degradation .
- Biphenyl vs.
- Heterocyclic Variants: Pyridine-containing derivatives (e.g., [2-(2-Fluorophenoxy)pyridin-4-yl]methanamine) exhibit altered binding affinities in kinase assays due to nitrogen lone-pair interactions, a feature absent in the purely aromatic target compound .
Physicochemical Properties
- oily consistency for tert-butyl-substituted analogs ).
- Solubility : The biphenyl fluorination in the target compound likely reduces aqueous solubility compared to oxetane- or ethanamine-containing derivatives, which benefit from polar functional groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
